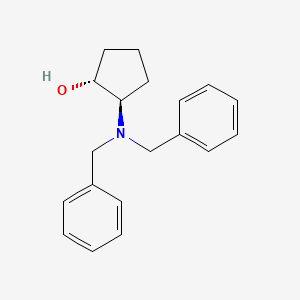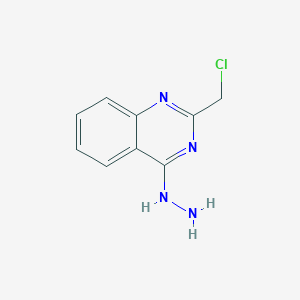
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
Overview
Description
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate typically involves the reaction of (1S,3S,4S)-3-hydroxy-4-methylcyclohexanol with tert-butyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated systems to handle large-scale synthesis, ensuring consistency and efficiency.
Chemical Reactions Analysis
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl((1S,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl((1S,3S,4S)-1-(ethoxycarbonyl)-3-(benzyloxy)-4,5-dihydroxy pentyl carbamate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, but with different biological activities and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3S,4S)-3-hydroxy-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m0/s1 |
InChI Key |
CBZNOKAFOMSSLW-GUBZILKMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C[C@@H]1O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-n-methoxy-](/img/structure/B8525934.png)



